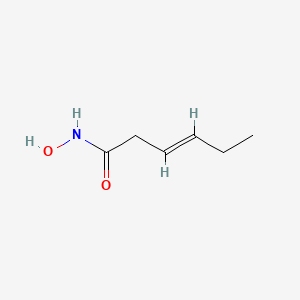
(E)-N-hydroxyhex-3-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-hydroxyhex-3-enamide is an organic compound characterized by the presence of a hydroxyl group attached to the nitrogen atom of an amide, with a double bond between the third and fourth carbon atoms in the hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-hydroxyhex-3-enamide typically involves the following steps:
Starting Materials: The synthesis begins with hex-3-enoic acid and hydroxylamine.
Activation of the Carboxylic Acid: Hex-3-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Amide Bond: The activated hex-3-enoic acid reacts with hydroxylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-hydroxyhex-3-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro compound.
Reduction: The double bond in the hexane chain can be reduced to form N-hydroxyhexanamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Formation of nitrosohex-3-enamide or nitrohex-3-enamide.
Reduction: Formation of N-hydroxyhexanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-N-hydroxyhex-3-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which (E)-N-hydroxyhex-3-enamide exerts its effects involves its interaction with specific molecular targets:
Enzyme Inhibition: The hydroxyl group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxyhexanamide: Lacks the double bond present in (E)-N-hydroxyhex-3-enamide.
N-hydroxyhex-2-enamide: Has the double bond between the second and third carbon atoms.
N-hydroxyhex-4-enamide: Has the double bond between the fourth and fifth carbon atoms.
Uniqueness
This compound is unique due to the position of its double bond, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(E)-N-hydroxyhex-3-enamide |
InChI |
InChI=1S/C6H11NO2/c1-2-3-4-5-6(8)7-9/h3-4,9H,2,5H2,1H3,(H,7,8)/b4-3+ |
Clave InChI |
CHOFZIYCTUITDS-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/CC(=O)NO |
SMILES canónico |
CCC=CCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


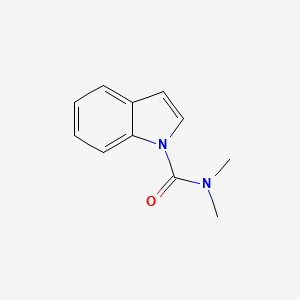
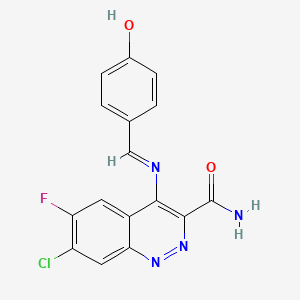
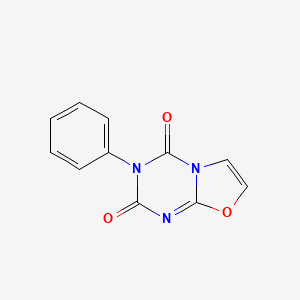
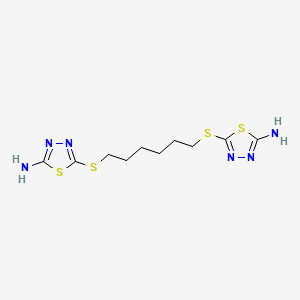
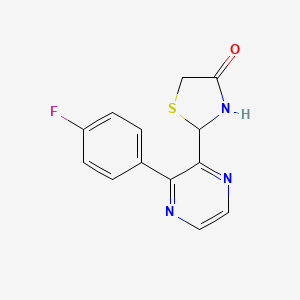
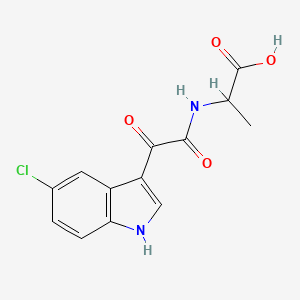
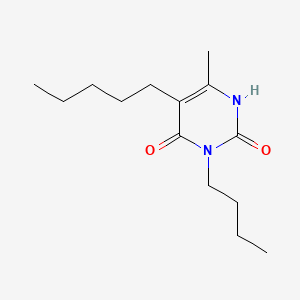

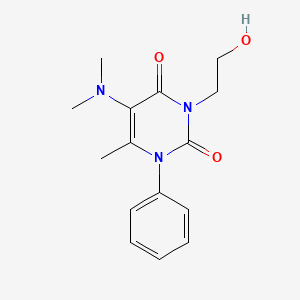

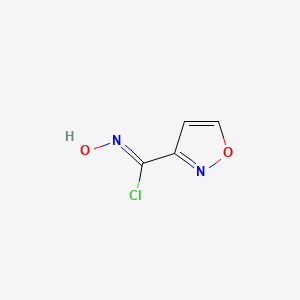
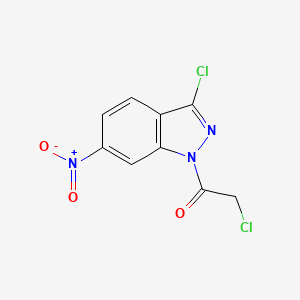
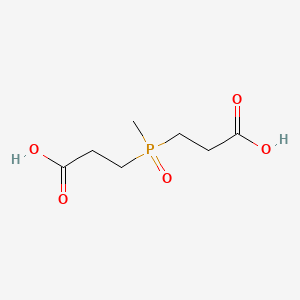
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
